Lipophilicity and Polar Surface Area Differentiation Versus the Unsubstituted Parent Scaffold
4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine exhibits substantially elevated lipophilicity and moderately larger polar surface area compared with the core benzenesulfonyl morpholine scaffold (4-(phenylsulfonyl)morpholine, CAS 5033-21-6). Computed property comparisons across independent databases consistently demonstrate these differences, which are relevant for solubility, passive membrane diffusion, and non-specific protein binding in biological assays [1][2].
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | clogP = 2.63 |
| Comparator Or Baseline | 4-(Phenylsulfonyl)morpholine: XLogP3-AA = 0.7 |
| Quantified Difference | ΔlogP = +1.93 log units (approximately 85-fold higher theoretical partition coefficient) |
| Conditions | Sildrug computational platform (target compound); PubChem XLogP3 3.0 algorithm (comparator) |
Why This Matters
A logP shift of nearly two units profoundly affects solubility and passive membrane permeability, meaning this compound cannot be used interchangeably with the unsubstituted scaffold in cell-based assays or when logP-driven pharmacokinetic properties are being optimized.
- [1] Sildrug Database. Draw a structure: 4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine – Computed Properties (clogP 2.63, TPSA 64.63). http://sildrug.ibb.waw.pl (accessed 2026-04-25). View Source
- [2] PubChem. Compound Summary: 4-(Phenylsulfonyl)morpholine (CID 95050). XLogP3-AA 0.7, TPSA 55 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/4-_Phenylsulfonyl_morpholine (accessed 2026-04-25). View Source
